4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21680947 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These compounds, including derivatives of pyrimidine, could provide a framework for the development of new therapeutic agents.
Antiproliferative Activity Against Human Cancer Cell Lines A series of pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, demonstrating that certain derivatives could be potential anticancer agents (Mallesha et al., 2012). This study highlights the therapeutic potential of pyrimidine derivatives in cancer treatment.
Synthesis of Benzoimidazole Condensed Ring Systems Research into benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has shown variable degrees of antineoplastic activity against selected cell lines, suggesting these compounds' potential as antineoplastic agents (Abdel-Hafez, 2007). This underscores the importance of structural modification in developing new drugs.
Enhancement of Drug Solubility Efforts to improve the solubility of drugs through the formation of cocrystals and salts have been successful, as demonstrated by the enhanced solubility of 6-mercaptopurine when complexed with other molecules (Xu et al., 2012). Such studies are crucial for improving the bioavailability of pharmaceuticals.
Antimicrobial and Insecticidal Applications Novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives exhibited potent antimicrobial activity, comparable to standard drugs, indicating their potential as antimicrobial agents (Prasoona et al., 2020). Additionally, pyrimidine-linked pyrazole derivatives were synthesized and shown to have insecticidal and antibacterial potential (Deohate & Palaspagar, 2020), highlighting the diverse applications of these compounds in pest control and infection prevention.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied for potential applications in materials science or other areas of chemistry .
Properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-6-5-7-19(12-15)22(29)27-10-8-26(9-11-27)20-13-21(25-18(4)24-20)28-14-23-16(2)17(28)3/h5-7,12-14H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQKYRHRMXLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=NC(=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.